N-Trityl Candesartan Trityl Ester
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Overview
Description
N-Trityl Candesartan Trityl Ester is a chemical compound with the molecular formula C62H48N6O3 and a molecular weight of 925.1 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and development, particularly in the synthesis and analysis of candesartan derivatives .
Preparation Methods
The synthesis of N-Trityl Candesartan Trityl Ester involves multiple steps, including the protection of functional groups and the formation of ester bonds. One common synthetic route includes the following steps :
Protection of the Tetrazole Group: The tetrazole group is protected using trityl chloride in the presence of a base such as pyridine.
Formation of the Ester Bond: The protected tetrazole derivative is then reacted with 2-ethoxy-1H-benzimidazole-7-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester bond.
Deprotection: The final step involves the removal of the trityl protecting group using an acid such as trifluoroacetic acid (TFA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
N-Trityl Candesartan Trityl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols .
Scientific Research Applications
N-Trityl Candesartan Trityl Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Trityl Candesartan Trityl Ester is primarily related to its role as a precursor or intermediate in the synthesis of candesartan derivatives. Candesartan itself is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby reducing vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and provides therapeutic benefits in conditions such as hypertension and heart failure .
Comparison with Similar Compounds
N-Trityl Candesartan Trityl Ester can be compared with other similar compounds, such as:
Candesartan Acid Methoxy Analog: This compound has a similar structure but contains a methoxy group instead of the trityl ester.
Candesartan Benzimidazole Ethoxy Methyl Ester: This derivative has an ethoxy methyl ester group instead of the trityl ester.
Candesartan Benzimidazole Methoxy Methyl Ester: This compound features a methoxy methyl ester group in place of the trityl ester.
The uniqueness of this compound lies in its specific trityl ester protection, which provides stability and facilitates the synthesis of various candesartan derivatives .
Properties
IUPAC Name |
trityl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-66-68(65-58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHYMHLABTDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H48N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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